Flurbiprofen

Description

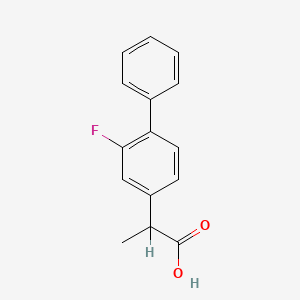

Structure

3D Structure

Properties

IUPAC Name |

2-(3-fluoro-4-phenylphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13FO2/c1-10(15(17)18)12-7-8-13(14(16)9-12)11-5-3-2-4-6-11/h2-10H,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYTBZMRGLBWNTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0037231 | |

| Record name | Flurbiprofen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0037231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Flurbiprofen | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014850 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

2.49e-02 g/L | |

| Record name | Flurbiprofen | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00712 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Flurbiprofen | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014850 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

5104-49-4 | |

| Record name | Flurbiprofen | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5104-49-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Flurbiprofen [USAN:USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005104494 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Flurbiprofen | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00712 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | flurbiprofen | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757037 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Flurbiprofen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0037231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Flurbiprofen | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.479 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLURBIPROFEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5GRO578KLP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Flurbiprofen | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014850 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

110-111 °C, 110 - 111 °C | |

| Record name | Flurbiprofen | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00712 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Flurbiprofen | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014850 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Flurbiprofen's Mechanism of Action on Cyclooxygenase Enzymes: A Technical Guide

Introduction

Flurbiprofen is a potent, non-steroidal anti-inflammatory drug (NSAID) belonging to the propionic acid derivative class.[1] Its therapeutic effects as an analgesic, anti-inflammatory, and antipyretic agent are primarily attributed to its inhibition of the cyclooxygenase (COX) enzymes.[2][3] This guide provides an in-depth technical overview of the molecular mechanisms governing this compound's interaction with the two primary COX isoforms, COX-1 and COX-2, intended for researchers, scientists, and drug development professionals.

Core Mechanism: Non-Selective COX Inhibition

This compound functions as a non-selective, reversible inhibitor of both COX-1 and COX-2.[1][2] These enzymes are critical for the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor for various prostaglandins and thromboxanes that mediate physiological and pathophysiological processes.[2][4]

-

COX-1 is a constitutively expressed "housekeeping" enzyme found in most tissues. It is responsible for producing prostaglandins that regulate physiological functions, such as protecting the gastric mucosa, maintaining renal blood flow, and facilitating platelet aggregation.[2][3][5]

-

COX-2 is an inducible enzyme, typically expressed at low levels in most tissues. Its expression is significantly upregulated by inflammatory stimuli, such as cytokines and endotoxins, leading to the production of prostaglandins that mediate inflammation, pain, and fever.[2][3][5]

By inhibiting both isoforms, this compound reduces the synthesis of prostaglandins at sites of inflammation (COX-2 inhibition) and concurrently affects physiological prostaglandin production (COX-1 inhibition), which accounts for both its therapeutic efficacy and potential side effects.[2][3]

Quantitative Analysis of Inhibition

The inhibitory potency of this compound against COX-1 and COX-2 is typically quantified by the half-maximal inhibitory concentration (IC50). This compound generally exhibits a slight selectivity for COX-1 over COX-2.[6][7] The S-enantiomer, (S)-flurbiprofen, is the more potent inhibitor of both isoenzymes compared to the R-isomer.[8][9]

Table 1: IC50 Values for this compound and its S-Enantiomer Against COX-1 and COX-2

| Compound | Target Enzyme | IC50 Value (µM) | Enzyme Source | Reference |

| This compound (Racemic) | Human COX-1 | 0.1 | Recombinant | [8] |

| This compound (Racemic) | Human COX-2 | 0.4 | Recombinant | [8] |

| (S)-Flurbiprofen | COX-1 | 0.48 | Not Specified | [9] |

| (S)-Flurbiprofen | COX-2 | 0.47 | Not Specified | [9] |

| (S)-Flurbiprofen | Guinea Pig COX-1 | ~0.5 | Whole Blood | [10] |

| (S)-Flurbiprofen | Guinea Pig COX-2 | ~0.5 | Whole Blood | [10] |

Structural Basis of Inhibition and Binding

The mechanism of inhibition is rooted in this compound's ability to bind within the hydrophobic channel of the COX active site, thereby preventing the substrate, arachidonic acid, from accessing the catalytic residues.[11]

X-ray crystallography and molecular modeling studies have elucidated the key interactions between this compound and the active sites of both COX isoforms.[12][13][14]

-

Binding Orientation: The carboxylate group of this compound's propionic acid moiety forms a critical salt bridge with the positively charged guanidinium group of a highly conserved arginine residue, Arg120 , located at the entrance of the active site channel.[11][13] This interaction anchors the inhibitor.

-

Hydrophobic Interactions: The biphenyl structure of this compound settles deep within the hydrophobic channel, making van der Waals contacts with several key residues, including Val349, Ala527, and the catalytic Tyr385.[12][15]

-

Stereoselectivity: The S(-) stereoisomer is more active because its conformation allows for optimal interaction of its carboxylate group with Arg120, positioning the rest of the molecule effectively within the channel.[11]

The primary difference between the COX-1 and COX-2 active sites lies in a single amino acid substitution at position 523. COX-1 possesses a bulkier isoleucine (Ile523), whereas COX-2 has a smaller valine (Val523).[4][16] This substitution, along with other subtle differences, creates a larger, more accommodating active site and a secondary side pocket in COX-2, which is the basis for the design of COX-2 selective inhibitors.[4] While this compound binds to both isoforms, this structural difference influences binding affinity and has been a target for designing this compound analogs with enhanced COX-2 selectivity.[17][18]

Key Amino Acid Residues in this compound Binding:

-

COX-1: His90, Arg120, Val349, Leu352, Ser353, Tyr355, Trp387, Phe518, Met522, Ile523 , Gly526, Ala527, Ser530, Leu534.[13]

-

COX-2: His90, Arg120, Val349, Leu352, Ser353, Tyr355, Trp387, Phe518, Met522, Val523 , Gly526, Ala527, Ser530, Leu534.[13][15]

Signaling Pathway and Experimental Protocols

Arachidonic Acid Signaling Pathway

This compound acts at the central point of the arachidonic acid cascade, preventing the synthesis of prostaglandin precursors.

Caption: Arachidonic acid cascade showing inhibition by this compound.

Experimental Protocol: In Vitro COX Inhibition Assay

Determining the IC50 values for this compound involves specific in vitro assays. The following is a generalized protocol based on common methodologies, such as purified enzyme assays and whole-blood assays.[7][19][20][21]

Objective: To determine the concentration of this compound required to inhibit 50% of COX-1 and COX-2 activity.

Materials:

-

Purified recombinant human or ovine COX-1 and COX-2 enzymes.[8][19]

-

Arachidonic acid (substrate).

-

This compound stock solution (in DMSO or ethanol).

-

Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing co-factors like hematin and a reducing agent like phenol).[19]

-

Detection system: This can be an oxygen consumption electrode (to measure the cyclooxygenase reaction) or an ELISA kit for detecting the product (e.g., PGE2).[19][20]

-

96-well plates for high-throughput screening.

Methodology:

-

Enzyme Preparation: Dilute the purified COX-1 and COX-2 enzymes to the desired working concentration in the chilled assay buffer.

-

Compound Preparation: Perform serial dilutions of the this compound stock solution to create a range of concentrations to be tested. Include a vehicle control (DMSO or ethanol alone).

-

Reaction Incubation:

-

Add the assay buffer to each well of a 96-well plate.

-

Add the serially diluted this compound or vehicle control to the respective wells.

-

Add the diluted enzyme (COX-1 or COX-2) to the wells.

-

Pre-incubate the mixture for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.

-

-

Initiation of Reaction: Add arachidonic acid to each well to start the enzymatic reaction.

-

Reaction Termination and Detection:

-

After a specific incubation time (e.g., 2-5 minutes), terminate the reaction using a stop solution (e.g., a strong acid like HCl).

-

Measure the product formation. For ELISA-based detection, this involves measuring PGE2 levels according to the kit manufacturer's instructions. For oxygen consumption assays, the rate of oxygen uptake is measured in real-time.[19][20]

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Caption: Generalized workflow for an in vitro COX inhibition assay.

This compound exerts its anti-inflammatory and analgesic effects through the potent, non-selective, and competitive inhibition of COX-1 and COX-2 enzymes. Its mechanism involves blocking the active site channel, preventing the conversion of arachidonic acid to pro-inflammatory prostaglandins. While exhibiting a slight preference for COX-1, it effectively inhibits both isoforms. The detailed understanding of its binding mode, supported by quantitative inhibition data and established experimental protocols, provides a solid foundation for its clinical application and for the continued development of next-generation anti-inflammatory agents.

References

- 1. This compound : A non-selective cyclooxygenase (COX) inhibitor for treatment of non-infectious, non-necrotising anterior scleritis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of this compound Sodium? [synapse.patsnap.com]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. homework.study.com [homework.study.com]

- 7. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of widely used nonsteroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cyclooxygenase (COX) Inhibitor: this compound | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. apexbt.com [apexbt.com]

- 11. jpp.krakow.pl [jpp.krakow.pl]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Structure-Based Design of COX-1 and COX-2 Specific Inhibitors [proteinstructures.com]

- 17. scispace.com [scispace.com]

- 18. Structure-based design of COX-2 selectivity into this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Design, synthesis and in vitro and in vivo biological evaluation of this compound amides as new fatty acid amide hydrolase/cyclooxygenase-2 dual inhibitory potential analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]

Physicochemical Properties of Flurbiprofen: An In-depth Technical Guide for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Flurbiprofen, a nonsteroidal anti-inflammatory drug (NSAID). The information presented herein is intended to support research and development activities by providing essential data and standardized experimental methodologies.

Core Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison. These parameters are critical for understanding the drug's behavior in various experimental and physiological systems.

| Property | Value | References |

| Molecular Formula | C₁₅H₁₃FO₂ | [1][2][3] |

| Molecular Weight | 244.26 g/mol | [1][2][4][5] |

| Melting Point | 110-112 °C | [1][2][6] |

| pKa | 4.22 | [1] |

| LogP (Octanol/Water) | 4.16 | [1] |

| Aqueous Solubility | 8 mg/L (at 22 °C) | [1] |

| Solubility in Organic Solvents | Freely soluble in methanol, ethanol, acetone, and diethyl ether. Soluble in acetonitrile. Soluble in DMSO and dimethylformamide (DMF). | [2][7][8][9] |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of this compound are outlined below. These protocols are based on standard laboratory practices and international guidelines to ensure data accuracy and reproducibility.

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is a well-established technique for determining the equilibrium solubility of a compound in a specific solvent.

Methodology:

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of distilled water in a sealed, airtight container.

-

Equilibration: The container is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.

-

Phase Separation: The suspension is allowed to stand to permit the separation of the solid and liquid phases. Centrifugation or filtration (using a filter that does not adsorb the compound) can be employed to ensure complete separation of the undissolved solid.

-

Quantification: The concentration of this compound in the clear, saturated aqueous phase is determined using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

-

UV-Vis Spectrophotometry Protocol:

-

A standard calibration curve of this compound in the same solvent is prepared by measuring the absorbance of a series of solutions of known concentrations at the wavelength of maximum absorbance (λmax).

-

The absorbance of the filtered, saturated solution is measured at the same λmax.

-

The concentration of this compound in the saturated solution is calculated from the calibration curve.

-

Determination of Melting Point (Capillary Method)

The melting point of a crystalline solid is a key indicator of its purity.

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-4 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block or oil bath and a calibrated thermometer or digital temperature sensor.

-

Heating: The apparatus is heated at a slow, controlled rate (e.g., 1-2 °C per minute) in the vicinity of the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting) are recorded. The range between these two temperatures is reported as the melting range. For a pure substance, this range is typically narrow.

Determination of pKa (Potentiometric Titration)

The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. For an acidic drug like this compound, it is a critical parameter influencing its solubility and absorption.

Methodology:

-

Solution Preparation: A known concentration of this compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or ethanol to ensure solubility.

-

Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

-

Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added to the this compound solution in small, precise increments using a burette.

-

Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the solution to equilibrate before each measurement.

-

Data Analysis: A titration curve is generated by plotting the measured pH against the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which is the point where half of the acid has been neutralized. This corresponds to the inflection point of the titration curve.

Determination of LogP (Shake-Flask Method - OECD Guideline 107)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key determinant of its membrane permeability and distribution.[1]

Methodology:

-

Phase Preparation: Equal volumes of n-octanol and water are pre-saturated with each other by shaking them together for 24 hours, followed by separation of the two phases.

-

Partitioning: A known amount of this compound is dissolved in either the n-octanol or water phase. This solution is then mixed with an equal volume of the other pre-saturated phase in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature until partitioning equilibrium is achieved (typically for several hours).

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and water layers.

-

Quantification: The concentration of this compound in both the n-octanol and water phases is determined using a suitable analytical method (e.g., HPLC or UV-Vis spectrophotometry).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of this compound in the n-octanol phase to its concentration in the water phase. LogP is the logarithm of this value.

Mechanism of Action and Signaling Pathway

This compound is a non-selective inhibitor of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[10][11][12][13] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[11][12] By inhibiting COX-1 and COX-2, this compound reduces the production of prostaglandins, thereby exerting its anti-inflammatory, analgesic, and antipyretic effects.[11][12][14]

The following diagram illustrates the simplified signaling pathway of this compound's mechanism of action.

Caption: this compound's inhibition of COX-1 and COX-2 enzymes.

This guide provides foundational information on the physicochemical properties of this compound for research purposes. Adherence to standardized experimental protocols is crucial for generating reliable and comparable data in drug development and scientific investigation.

References

- 1. oecd.org [oecd.org]

- 2. creative-bioarray.com [creative-bioarray.com]

- 3. acri.gov.tw [acri.gov.tw]

- 4. researchgate.net [researchgate.net]

- 5. thinksrs.com [thinksrs.com]

- 6. oecd.org [oecd.org]

- 7. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 8. chem.ucalgary.ca [chem.ucalgary.ca]

- 9. Interlaboratory study of log P determination by shake-flask and potentiometric methods. | Semantic Scholar [semanticscholar.org]

- 10. LogP / LogD shake-flask method [protocols.io]

- 11. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 12. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 13. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 14. pharmatutor.org [pharmatutor.org]

An In-depth Technical Guide to the Pharmacological Profile of Flurbiprofen

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flurbiprofen is a potent nonsteroidal anti-inflammatory drug (NSAID) belonging to the phenylalkanoic acid class, renowned for its analgesic, anti-inflammatory, and antipyretic properties. This technical guide provides a comprehensive review of the pharmacological profile of this compound, with a focus on its core mechanism of action, pharmacokinetics, and pharmacodynamics. We delve into the specifics of its interaction with cyclooxygenase (COX) enzymes, detail its metabolic pathways, and explore its influence on key signaling cascades beyond prostaglandin synthesis. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed experimental protocols, quantitative data summaries, and visual representations of complex biological pathways to facilitate a deeper understanding of this compound's therapeutic actions and potential for future research.

Mechanism of Action

This compound's primary mechanism of action involves the non-selective inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][2] These enzymes are critical for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[1] By blocking the activity of both COX isoforms, this compound effectively reduces the synthesis of these pro-inflammatory molecules.[1]

The S-(+)-enantiomer of this compound is primarily responsible for the inhibition of COX enzymes and thus its anti-inflammatory effects.[3] While both enantiomers may contribute to its analgesic properties, the S-(+)-enantiomer is significantly more potent in its anti-inflammatory action.[3]

Beyond its well-established role as a COX inhibitor, emerging evidence suggests that this compound may exert its pharmacological effects through other mechanisms. These include the modulation of signaling pathways such as the nuclear factor-kappa B (NF-κB) pathway, which plays a crucial role in the inflammatory response.[4]

Cyclooxygenase Inhibition

This compound is a potent inhibitor of both COX-1 and COX-2.[1][5] The IC50 values, which represent the concentration of the drug required to inhibit 50% of the enzyme's activity, are summarized in the table below.

| Enzyme | This compound Form | IC50 (µM) | Reference |

| Human COX-1 | Racemic | 0.1 | [1][5][6] |

| Human COX-2 | Racemic | 0.4 | [1][5][6] |

| COX-1 | (S)-Flurbiprofen | 0.48 | [7] |

| COX-2 | (S)-Flurbiprofen | 0.47 | [7] |

Experimental Protocol: In Vitro Cyclooxygenase Inhibition Assay

A common method to determine the COX inhibitory activity of a compound involves using purified enzymes.

-

Enzyme Preparation: Purified human recombinant COX-1 and COX-2 enzymes are used.

-

Incubation: The enzymes are pre-incubated with various concentrations of this compound or a vehicle control in a suitable buffer (e.g., Tris-HCl) at 37°C.

-

Substrate Addition: The reaction is initiated by the addition of arachidonic acid, the substrate for COX enzymes.

-

Prostaglandin Measurement: The amount of prostaglandin E2 (PGE2) produced is quantified using methods such as an enzyme-linked immunosorbent assay (ELISA).

-

IC50 Calculation: The concentration of this compound that causes 50% inhibition of PGE2 production is calculated and reported as the IC50 value.

Experimental Workflow: In Vitro COX Inhibition Assay

Caption: Workflow for determining COX inhibitory activity of this compound.

Signaling Pathways

This compound's anti-inflammatory effects extend beyond the simple inhibition of prostaglandin synthesis. It has been shown to modulate the NF-κB signaling pathway, a key regulator of the expression of pro-inflammatory genes.

Signaling Pathway: this compound's Inhibition of the NF-κB Pathway

Caption: this compound inhibits the NF-κB signaling pathway.

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by rapid oral absorption, high plasma protein binding, and extensive metabolism primarily through the cytochrome P450 system.

| Parameter | Value | Reference |

| Absorption | ||

| Bioavailability (oral) | ~100% | [8] |

| Time to Peak Plasma Concentration (Tmax) | 1-2 hours | [1][2] |

| Distribution | ||

| Plasma Protein Binding | >99% (to albumin) | [9][10] |

| Volume of Distribution (Vd) | 0.12 L/kg | [11] |

| Metabolism | ||

| Primary Metabolizing Enzyme | CYP2C9 | [3][12] |

| Major Metabolite | 4'-hydroxy-flurbiprofen | [3] |

| Excretion | ||

| Elimination Half-life (t1/2) | 3-6 hours | [2][13] |

| Route of Elimination | Primarily renal (after metabolism) | [1] |

Pharmacokinetics of this compound Enantiomers in Humans

| Parameter | R(-)-Flurbiprofen | S(+)-Flurbiprofen | Reference |

| Oral Plasma Clearance (L/min) | 0.075 ± 0.066 | 0.057 ± 0.035 | [14] |

| Volume of Distribution (L) | 12.47 ± 5.79 | 12.81 ± 4.43 | [14] |

| Elimination Half-life (min) | 138 ± 61 | 155 ± 49 | [14] |

Experimental Protocol: Determination of this compound Plasma Concentration by HPLC

-

Sample Preparation:

-

Collect blood samples in heparinized tubes at various time points after drug administration.

-

Centrifuge the blood to separate the plasma.

-

To a known volume of plasma, add an internal standard (e.g., ibuprofen) and an extraction solvent (e.g., a mixture of hexane and diethyl ether).

-

Vortex the mixture to extract the drug and internal standard into the organic layer.

-

Centrifuge to separate the layers and transfer the organic layer to a clean tube.

-

Evaporate the solvent under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase.

-

-

HPLC Analysis:

-

Inject the reconstituted sample into a high-performance liquid chromatography (HPLC) system equipped with a C18 reverse-phase column.

-

Use a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile) at a specific pH.

-

Detect the eluting compounds using a UV detector at a wavelength of approximately 247 nm.

-

-

Quantification:

-

Generate a standard curve by analyzing samples with known concentrations of this compound.

-

Determine the concentration of this compound in the plasma samples by comparing their peak areas to the standard curve.

-

Experimental Workflow: HPLC Analysis of this compound

Caption: Workflow for quantifying this compound in plasma using HPLC.

Pharmacodynamics

This compound exhibits potent anti-inflammatory, analgesic, and antipyretic effects. These pharmacodynamic properties are a direct consequence of its inhibition of prostaglandin synthesis.

-

Anti-inflammatory: By reducing the production of prostaglandins at the site of inflammation, this compound decreases vasodilation, vascular permeability, and edema.

-

Analgesic: this compound alleviates pain by inhibiting the synthesis of prostaglandins that sensitize nociceptors to inflammatory mediators such as bradykinin and histamine.

-

Antipyretic: It reduces fever by inhibiting the production of prostaglandins in the hypothalamus, the body's thermoregulatory center.

Clinical Efficacy

This compound is clinically effective in the management of various inflammatory and painful conditions.

| Indication | Dosage | Efficacy Highlights | Reference |

| Rheumatoid Arthritis | 200-300 mg/day in divided doses | Significant improvement in pain relief and joint tenderness.[15] | [2][8][16] |

| Osteoarthritis | 200-300 mg/day in divided doses | Effective in relieving pain, tenderness, swelling, and stiffness.[8][16] | [2][8][16] |

| Mild to Moderate Pain | 50-100 mg two to four times daily | Effective for conditions such as soft tissue injuries and postoperative pain.[2] | [2] |

| Sore Throat (Lozenge) | 8.75 mg every 3-6 hours | Provides effective relief of sore throat, difficulty swallowing, and swollen throat.[17] | [17] |

Safety Profile

Like other NSAIDs, this compound is associated with a range of potential adverse effects, primarily affecting the gastrointestinal tract.

| Adverse Effect Category | Common Examples | Serious Risks | Reference |

| Gastrointestinal | Dyspepsia, nausea, abdominal pain | Ulcers, bleeding, perforation | [16][18][19] |

| Cardiovascular | Edema, hypertension | Myocardial infarction, stroke | [16][20][21] |

| Renal | Renal impairment, acute renal failure | [1][22] | |

| Hypersensitivity | Rash | Anaphylaxis, Stevens-Johnson syndrome | [21] |

Conclusion

This compound remains a clinically important NSAID with a well-characterized pharmacological profile. Its potent, non-selective inhibition of COX-1 and COX-2 forms the basis of its therapeutic efficacy in a variety of inflammatory and painful conditions. A thorough understanding of its pharmacokinetics, particularly its metabolism via CYP2C9, is crucial for optimizing its use and minimizing the risk of adverse events. Further research into its effects on signaling pathways beyond the prostaglandin synthesis cascade, such as the NF-κB pathway, may reveal novel therapeutic applications and opportunities for the development of next-generation anti-inflammatory agents. This guide provides a solid foundation of technical information to support ongoing and future research in this area.

References

- 1. This compound | CAS 5104-49-4 | Tocris Bioscience [tocris.com]

- 2. Disposition and effects of this compound enantiomers in human serum and blister fluid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Clinical pharmacokinetics of this compound and its enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. academic.oup.com [academic.oup.com]

- 6. mdpi.com [mdpi.com]

- 7. Pharmacokinetics and pharmacodynamics of enantiomers of ibuprofen and this compound after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Stereoselective pharmacokinetics of this compound in humans and rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A simple high-performance liquid chromatographic practical approach for determination of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound axetil alleviates the effect of formalin-induced inflammatory pain on the cognitive function of rats with mild cognitive impairment through the AMPKα/NF-κB signaling pathway - Huang - Annals of Translational Medicine [atm.amegroups.org]

- 12. researchgate.net [researchgate.net]

- 13. This compound: highly potent inhibitor of prostaglandin synthesis [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. The pharmacokinetics of the enantiomers of this compound in patients with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Anti-cancer activity and mechanism of this compound organoselenium compound RY-1-92 in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]

- 21. Role of PPARα and PPARγ in Mediating the Analgesic Properties of Ibuprofen in vivo and the Effects of Dual PPARα/γ Activation in Inflammatory Pain Model in the Rat [wisdomlib.org]

- 22. Nuclear receptor peroxisome proliferator-activated receptor-gamma is activated in rat microglial cells by the anti-inflammatory drug HCT1026, a derivative of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Flurbiprofen's Role in Prostaglandin Synthesis Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular mechanisms underlying Flurbiprofen's anti-inflammatory and analgesic effects, with a core focus on its inhibition of prostaglandin synthesis. This document details the biochemical pathways, quantitative inhibitory data, and the experimental protocols used to elucidate these interactions, serving as a comprehensive resource for researchers in pharmacology and drug development.

Mechanism of Action: Inhibition of Cyclooxygenase (COX)

This compound, a propionic acid derivative, is a non-steroidal anti-inflammatory drug (NSAID) that exerts its therapeutic effects primarily through the non-selective inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1] These enzymes are critical for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[1]

This compound competitively inhibits the endoperoxygenase activity of both COX isoforms, thereby blocking the synthesis of the prostaglandin precursor, prostaglandin H2 (PGH2).[2] While it inhibits both COX-1 and COX-2, some studies suggest a slight selectivity towards COX-1.[3] The S-enantiomer of this compound is the more pharmacologically active form.[4]

The inhibition of COX-2 is largely responsible for the anti-inflammatory and analgesic effects of this compound, as this isoform is primarily upregulated at sites of inflammation.[1] Conversely, the inhibition of the constitutively expressed COX-1 in tissues such as the gastric mucosa and platelets can lead to some of the common side effects associated with NSAIDs, including gastrointestinal disturbances.[1]

Beyond its primary COX-inhibitory action, this compound has been noted to have other potential mechanisms that may contribute to its overall pharmacological profile, including the modulation of other inflammatory pathways.[5][6]

Prostaglandin Synthesis Pathway and this compound's Point of Inhibition

The following diagram illustrates the arachidonic acid cascade and the critical inhibitory role of this compound.

Quantitative Data on COX Inhibition

The inhibitory potency of this compound against COX-1 and COX-2 is typically quantified by its half-maximal inhibitory concentration (IC50). The following table summarizes key IC50 values reported in the literature. It is important to note that these values can vary depending on the specific assay conditions, enzyme source, and substrate used.

| Enzyme Target | IC50 (µM) | Species/Source | Reference |

| Human COX-1 | 0.1 | Recombinant | [7] |

| Human COX-2 | 0.4 | Recombinant | [7] |

| Guinea Pig COX-1 | ~0.5 | Whole Blood | [8] |

| Guinea Pig COX-2 | ~0.5 | Whole Blood | [8] |

| (S)-Flurbiprofen - COX-1 | 0.48 | Not Specified | [9] |

| (S)-Flurbiprofen - COX-2 | 0.47 | Not Specified | [9] |

Experimental Protocols

In Vitro COX Inhibition Assay (Purified Enzyme)

This protocol provides a general framework for determining the inhibitory activity of this compound on purified COX-1 and COX-2 enzymes.

Objective: To determine the IC50 value of this compound for COX-1 and COX-2.

Materials:

-

Purified recombinant human COX-1 and COX-2 enzymes

-

This compound

-

Arachidonic acid (substrate)

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Heme (cofactor)

-

Detection reagent (e.g., a colorimetric or fluorometric probe to measure prostaglandin production)

-

Microplate reader

Procedure:

-

Prepare a series of dilutions of this compound in the reaction buffer.

-

In a microplate, add the reaction buffer, heme, and the purified COX enzyme (either COX-1 or COX-2).

-

Add the different concentrations of this compound or a vehicle control to the wells.

-

Pre-incubate the enzyme with the inhibitor for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the enzymatic reaction by adding arachidonic acid.

-

Allow the reaction to proceed for a defined period (e.g., 10-20 minutes).

-

Stop the reaction (e.g., by adding a stopping solution or by a change in pH).

-

Add the detection reagent and measure the signal (absorbance or fluorescence) using a microplate reader.

-

Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.

Human Whole Blood Assay for COX Inhibition

This ex vivo assay measures the inhibition of COX-1 and COX-2 in a more physiologically relevant environment.[10][11][12][13]

Objective: To assess the potency and selectivity of this compound on COX-1 and COX-2 in human whole blood.

Materials:

-

Freshly drawn human venous blood (with anticoagulant for COX-2 assay, without for COX-1)

-

This compound

-

Lipopolysaccharide (LPS) for COX-2 induction

-

Calcium ionophore (e.g., A23187) or thrombin for COX-1 stimulation

-

ELISA kits for Thromboxane B2 (TXB2) and Prostaglandin E2 (PGE2)

Procedure for COX-1 Inhibition:

-

Aliquot fresh, non-anticoagulated whole blood into tubes containing various concentrations of this compound or a vehicle control.

-

Incubate at 37°C for a specified time (e.g., 1 hour) to allow for blood clotting, which stimulates platelet COX-1 to produce Thromboxane A2 (which is rapidly converted to the stable metabolite TXB2).

-

Centrifuge the samples to separate the serum.

-

Measure the concentration of TXB2 in the serum using a specific ELISA kit.

-

Calculate the percentage of inhibition of TXB2 production at each this compound concentration.

Procedure for COX-2 Inhibition:

-

Aliquot heparinized whole blood into tubes containing various concentrations of this compound or a vehicle control.

-

Add LPS to induce the expression of COX-2 in monocytes.

-

Incubate the blood at 37°C for a prolonged period (e.g., 24 hours).

-

Centrifuge the samples to separate the plasma.

-

Measure the concentration of PGE2 in the plasma using a specific ELISA kit.

-

Calculate the percentage of inhibition of PGE2 production at each this compound concentration.

Prostaglandin E2 (PGE2) Measurement by Competitive ELISA

This protocol outlines the general steps for quantifying PGE2 levels in biological samples, such as cell culture supernatants or plasma, following treatment with this compound.[2][3][5][8]

Objective: To measure the concentration of PGE2 in a sample.

Materials:

-

Competitive ELISA kit for PGE2

-

Biological samples (e.g., cell culture supernatant, plasma)

-

Microplate reader

Procedure:

-

Prepare standards with known concentrations of PGE2 and the biological samples for analysis. Samples may require dilution.

-

Add the standards and samples to the wells of a microplate pre-coated with a capture antibody.

-

Add a fixed amount of enzyme-conjugated PGE2 (the "tracer") to each well. This will compete with the PGE2 in the sample for binding to the capture antibody.

-

Add a primary antibody specific for PGE2.

-

Incubate the plate for a specified time to allow for competitive binding.

-

Wash the plate to remove any unbound reagents.

-

Add a substrate solution that will react with the enzyme on the tracer to produce a colorimetric signal.

-

Stop the reaction after a set time.

-

Read the absorbance of each well using a microplate reader at the appropriate wavelength.

-

The intensity of the color is inversely proportional to the amount of PGE2 in the sample.

-

Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

-

Determine the concentration of PGE2 in the samples by interpolating their absorbance values on the standard curve.

Experimental Workflow for Assessing COX Inhibition

The following diagram outlines a typical workflow for evaluating the inhibitory effect of a compound like this compound on COX enzymes.

Conclusion

This compound is a potent, non-selective inhibitor of both COX-1 and COX-2 enzymes, which is the primary mechanism underlying its anti-inflammatory and analgesic properties. The quantitative data from various in vitro and ex vivo assays consistently demonstrate its ability to block prostaglandin synthesis at micromolar concentrations. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and other NSAIDs, facilitating a deeper understanding of their pharmacological effects and aiding in the development of novel anti-inflammatory therapies.

References

- 1. Best Color Palettes for Scientific Figures and Data Visualizations [simplifiedsciencepublishing.com]

- 2. How to use color effectively in your scientific visualizations - CellEngine Blog [blog.cellengine.com]

- 3. arigobio.cn [arigobio.cn]

- 4. Cyclooxygenase (COX) Inhibitor: this compound | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. Navigating color integrity in data visualization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]

- 7. letdataspeak.com [letdataspeak.com]

- 8. cloud-clone.com [cloud-clone.com]

- 9. Color Considerations In Graphs | BioRender [biorender.com]

- 10. researchgate.net [researchgate.net]

- 11. Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Limitation of the in vitro whole blood assay for predicting the COX selectivity of NSAIDs in clinical use - PMC [pmc.ncbi.nlm.nih.gov]

Beyond Cyclooxygenase: An In-depth Technical Guide to the Molecular Targets of Flurbiprofen

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flurbiprofen, a well-established non-steroidal anti-inflammatory drug (NSAID), is primarily known for its potent inhibition of cyclooxygenase (COX) enzymes, the cornerstone of its anti-inflammatory, analgesic, and antipyretic properties. However, a growing body of evidence reveals that the pharmacological profile of this compound extends beyond COX inhibition, encompassing a range of molecular targets that contribute to its therapeutic effects and potential applications in diverse pathologies, including neurodegenerative diseases and cancer. This technical guide provides a comprehensive overview of the non-COX molecular targets of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of the involved signaling pathways to support further research and drug development endeavors.

Key Molecular Targets of this compound Beyond Cyclooxygenase

This compound and its enantiomers have been demonstrated to interact with several key proteins and pathways implicated in various disease processes. These interactions are often independent of their COX-inhibitory activity, opening new avenues for therapeutic intervention.

Gamma-Secretase (γ-Secretase)

A primary non-COX target of this compound is the γ-secretase complex, a multi-protein enzyme crucial in the pathogenesis of Alzheimer's disease. This compound, particularly its R-enantiomer which has minimal COX activity, acts as a modulator of γ-secretase, selectively reducing the production of the amyloid-beta 42 (Aβ42) peptide, a key component of amyloid plaques in the brain.[1][2][3][4][5] This modulation is believed to occur through a direct interaction with the γ-secretase complex.[1][2][6][7]

Quantitative Data on γ-Secretase Modulation:

| Compound | Effect on Aβ42 Levels | Concentration | Cell Line/System | Reference |

| Racemic this compound | Significant reduction | 100 µM | Human H4 neuroglioma cells | [6] |

| R-Flurbiprofen | 34% decrease | 50 mg/kg/day (in vivo) | APP transgenic mice | [1] |

| S-Flurbiprofen | 64% decrease | 50 mg/kg/day (in vivo) | APP transgenic mice | [1] |

| Free this compound | IC50 ~150-200 µM | APP overexpressing 7WD10 cells | [8] |

Experimental Protocol: Broken Cell γ-Secretase Assay

This assay is utilized to determine if a compound directly targets the γ-secretase complex.

-

Membrane Preparation: Partially purified carbonate-stripped cell membranes enriched for γ-secretase activity and containing endogenous amyloid precursor protein (APP) C-terminal fragments (CTFs) are prepared. Notably, detergents are avoided as they can alter the enzyme's response to modulators.[6]

-

Incubation: The prepared membranes are incubated with varying concentrations of this compound or its enantiomers.

-

Aβ Peptide Quantification: The levels of Aβ40 and Aβ42 produced are measured using a specific enzyme-linked immunosorbent assay (ELISA).[6][8]

-

Analysis: A dose-dependent reduction in the Aβ42/Aβ40 ratio indicates direct modulation of γ-secretase activity.

Signaling Pathway: this compound's Modulation of Amyloid-β Production

Caption: this compound modulates γ-secretase to shift APP processing away from Aβ42 production.

Nuclear Factor-Kappa B (NF-κB)

This compound, particularly the R-enantiomer, has been shown to inhibit the activation of NF-κB, a key transcription factor involved in inflammatory responses, cell proliferation, and apoptosis.[9][10] This inhibition is independent of COX activity and contributes to the anti-inflammatory and potential anti-cancer effects of this compound. The mechanism involves preventing the translocation of the p65 subunit of NF-κB into the nucleus.[9][10]

Experimental Protocol: Electrophoretic Mobility Shift Assay (EMSA) for NF-κB DNA Binding

EMSA is a common technique to assess the DNA binding activity of transcription factors like NF-κB.

-

Nuclear Extract Preparation: Nuclear extracts are prepared from cells treated with or without an inflammatory stimulus (e.g., LPS) and in the presence or absence of this compound.

-

Probe Labeling: A double-stranded oligonucleotide probe containing the NF-κB consensus binding sequence is labeled, typically with a radioisotope or a non-radioactive label like biotin or a fluorescent dye.[1]

-

Binding Reaction: The labeled probe is incubated with the nuclear extracts to allow the formation of protein-DNA complexes.

-

Electrophoresis: The reaction mixtures are resolved on a non-denaturing polyacrylamide gel. Protein-DNA complexes migrate slower than the free probe, resulting in a "shifted" band.

-

Detection: The bands are visualized by autoradiography (for radioactive probes) or by methods appropriate for the non-radioactive label used. A decrease in the intensity of the shifted band in the presence of this compound indicates inhibition of NF-κB DNA binding.[1][11]

Experimental Workflow: Investigating NF-κB Inhibition by this compound

Caption: A multi-assay approach to elucidate the mechanism of NF-κB inhibition by this compound.

Signaling Pathway: this compound's Inhibition of the NF-κB Pathway

Caption: this compound inhibits the translocation of NF-κB to the nucleus, preventing pro-inflammatory gene transcription.

Peroxisome Proliferator-Activated Receptor-Gamma (PPAR-γ)

Some NSAIDs, including derivatives of this compound, have been shown to activate PPAR-γ, a nuclear receptor that plays a role in regulating inflammation and metabolism.[12][13] The nitric oxide-releasing derivative of this compound, HCT1026, has been found to be a PPAR-γ agonist.[12][14] This activation may contribute to the anti-inflammatory effects of these compounds by repressing the expression of pro-inflammatory genes.

Experimental Protocol: PPAR-γ Reporter Gene Assay

This assay is used to screen for and quantify the agonist or antagonist activity of a compound on PPAR-γ.

-

Cell Line: A cell line (e.g., HEK293) is engineered to co-express a PPAR-γ construct and a reporter gene (e.g., luciferase) under the control of a PPAR-responsive promoter element (PPRE).[15][16][17]

-

Treatment: The cells are treated with various concentrations of the test compound (e.g., a this compound derivative). A known PPAR-γ agonist is used as a positive control.

-

Lysis and Luciferase Assay: After an incubation period, the cells are lysed, and the luciferase activity is measured using a luminometer.

-

Analysis: An increase in luciferase activity in a dose-dependent manner indicates that the compound is a PPAR-γ agonist.[15]

Cytosolic Phospholipase A2α (cPLA2α) and Multidrug Resistance-Associated Protein 4 (MRP4)

Recent studies have revealed a novel mechanism for R-flurbiprofen that does not involve COX inhibition but still results in reduced extracellular prostaglandin levels. This is achieved through a dual mechanism involving the inhibition of cPLA2α and MRP4.[2]

-

cPLA2α Inhibition: R-flurbiprofen inhibits the translocation of cPLA2α to the membrane, which is a critical step for the release of arachidonic acid, the precursor for prostaglandin synthesis.[2]

-

MRP4 Inhibition: R-flurbiprofen also inhibits MRP4, a transporter responsible for the efflux of prostaglandins from the cell. This leads to the intracellular trapping of prostaglandins.[2]

Quantitative Data on cPLA2α and MRP4 Inhibition:

| Target | Compound | IC50 | System | Reference |

| cPLA2α (purified recombinant) | R-Flurbiprofen | 202 µM | In vitro enzyme assay | [2] |

| PGE2 reduction (HeLa cells) | R-Flurbiprofen | 5.1 µM | Cell-based assay | [2] |

| PGE2 reduction (A-549 cells) | R-Flurbiprofen | 5.6 µM | Cell-based assay | [2] |

| PGE2 reduction (HCA-7 cells) | R-Flurbiprofen | 11.7 µM | Cell-based assay | [2] |

Experimental Protocol: cPLA2α Activity Assay

This assay measures the enzymatic activity of cPLA2α.

-

Substrate Preparation: A substrate containing a labeled fatty acid (e.g., radiolabeled arachidonic acid) at the sn-2 position of a phospholipid is prepared.[6]

-

Enzyme Source: Purified cPLA2α or cell lysates containing the enzyme are used.

-

Reaction: The enzyme is incubated with the substrate in the presence of calcium. The reaction is initiated and allowed to proceed for a defined time.

-

Extraction and Quantification: The reaction is stopped, and the released labeled fatty acid is separated from the unhydrolyzed phospholipid using chromatography or other separation techniques. The amount of released fatty acid is then quantified.[18]

Experimental Protocol: MRP4 Transporter Assay

This assay assesses the ability of a compound to inhibit the transport of a known MRP4 substrate.

-

Vesicle Preparation: Membrane vesicles from cells overexpressing MRP4 are prepared.[19]

-

Transport Reaction: The vesicles are incubated with a labeled MRP4 substrate (e.g., radiolabeled prostaglandin) in the presence of ATP to energize the transport. The test compound (this compound) is included at various concentrations.

-

Separation: The vesicles are rapidly separated from the incubation medium by filtration.

-

Quantification: The amount of labeled substrate transported into the vesicles is measured. A decrease in substrate accumulation in the presence of the test compound indicates inhibition of MRP4.[20]

Signaling Pathway: R-Flurbiprofen's Dual Mechanism for Reducing Extracellular Prostaglandins

References

- 1. Electrophoretic mobility shift assay (EMSA) for NF-κB DNA-binding [bio-protocol.org]

- 2. R-Flurbiprofen Traps Prostaglandins within Cells by Inhibition of Multidrug Resistance-Associated Protein-4 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of NF-kappaB and AP-1 activation by R- and S-flurbiprofen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 6. Assaying phospholipase A2 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. NSAIDs and enantiomers of this compound target gamma-secretase and lower Abeta 42 in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Nanoparticulate this compound reduces amyloid-β42 generation in an in vitro blood–brain barrier model - PMC [pmc.ncbi.nlm.nih.gov]

- 9. NO-flurbiprofen reduces amyloid β, is neuroprotective in cell culture, and enhances cognition in response to cholinergic blockade - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. e-century.us [e-century.us]

- 13. Self-regulation of the inflammatory response by peroxisome proliferator-activated receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Nuclear receptor peroxisome proliferator-activated receptor-gamma is activated in rat microglial cells by the anti-inflammatory drug HCT1026, a derivative of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Peroxisome proliferator activated receptor gamma reporter gene assay [protocols.io]

- 16. bpsbioscience.com [bpsbioscience.com]

- 17. caymanchem.com [caymanchem.com]

- 18. Regulation of Cytosolic Phospholipase A2 (cPLA2α) and Its Association with Cell Proliferation in Human Lens Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. bioivt.com [bioivt.com]

- 20. MRP Transporter Substrate Identification | Evotec [evotec.com]

Flurbiprofen's In Vitro Mechanisms: A Technical Guide to Cellular Pathway Modulation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flurbiprofen, a well-established non-steroidal anti-inflammatory drug (NSAID), exhibits a complex and multifaceted mechanism of action at the cellular level that extends beyond its classical role as a cyclooxygenase (COX) inhibitor. In vitro studies have revealed its capacity to modulate a variety of critical cellular pathways implicated in inflammation, proliferation, and apoptosis. This technical guide provides an in-depth exploration of these molecular interactions, presenting key quantitative data, detailed experimental protocols, and visual representations of the core signaling cascades affected by this compound. The information compiled herein is intended to serve as a comprehensive resource for researchers and professionals engaged in drug discovery and development, offering insights into both the COX-dependent and, significantly, the COX-independent effects of this versatile compound.

Core Cellular Pathways Modulated by this compound

This compound's in vitro activity is characterized by its influence on several key signaling pathways. These include the canonical inflammatory pathway mediated by Nuclear Factor-kappaB (NF-κB), the intrinsic and extrinsic apoptosis pathways, and various COX-independent mechanisms that contribute to its anti-proliferative effects.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, and its dysregulation is linked to numerous diseases, including cancer. This compound, particularly its R-enantiomer, has been shown to be a potent inhibitor of this pathway.[1][2][3] In vitro studies demonstrate that R-flurbiprofen can inhibit the activation of NF-κB by preventing the translocation of the p65 subunit into the nucleus in cell lines such as RAW 264.7 macrophages.[2] This action is crucial as it curtails the transcription of pro-inflammatory genes. A derivative of this compound, nitrothis compound, has also been shown to inhibit NF-κB activity in L929 mouse fibroblast cells.[4][5]

Induction of Apoptosis

This compound has been demonstrated to induce apoptosis in various cancer cell lines, a key mechanism for its anti-cancer properties.[6][7][8] This programmed cell death is initiated through both p53-dependent and independent pathways.

In human colon carcinoma HCT116 cells, R-flurbiprofen treatment leads to an accumulation and phosphorylation of p53 at serine 15, which is crucial for its apoptotic activity.[6] Furthermore, this compound can modulate the expression of key apoptosis-related proteins. In colorectal cancer cells, it has been shown to decrease the expression of the anti-apoptotic protein Bcl-2 while increasing the expression of the pro-apoptotic protein Bax and cleaved-caspase-3.[8][9]

COX-Independent Mechanisms

A significant body of evidence highlights the COX-independent anti-proliferative and pro-apoptotic effects of this compound, particularly its R-enantiomer which lacks significant COX inhibitory activity.[1][10] These mechanisms are crucial for its potential as a chemopreventive agent with a reduced risk of gastrointestinal side effects.

COX-independent pathways modulated by this compound include the activation of c-Jun-N-terminal kinase (JNK) and the inhibition of activator protein 1 (AP-1) DNA binding activity.[2][6] Furthermore, in thyroid cancer cells, this compound has been shown to inhibit cell proliferation by interfering with the interaction between Huntingtin Interacting Protein 1 Related (HIP1R) and PTEN, thereby blocking the endocytosis of PTEN.[11]

Quantitative Data Summary

The following tables summarize key quantitative data from in vitro studies of this compound, providing a comparative overview of its effects on various cell lines and molecular targets.

| Cell Line | Assay | Parameter | This compound Concentration | Effect | Reference |

| SW620 (Colorectal Cancer) | Cell Viability (CCK-8) | Inhibition of Proliferation | 10 nM | Significant decrease in cell viability | [9] |

| SW620 (Colorectal Cancer) | Western Blot | Protein Expression | 10 nM | Decreased Bcl2, Increased Bax and cleaved-caspase-3 | [9] |

| HCT116 (Colon Carcinoma) | Western Blot | Protein Expression | Various | Accumulation and phosphorylation of p53 (Ser15) | [6] |

| HeLa, A-549, HCA-7 (Cancer Cell Lines) | Prostaglandin E2 Assay | IC50 | 5.1 µM (HeLa), 5.6 µM (A-549), 11.7 µM (HCA-7) | Reduction of PGE2 in supernatants by R-Flurbiprofen | [1] |

| L929 (Mouse Fibroblast) | NF-κB Activity Assay | Inhibition | 100 µM | Inhibition of NF-κB activity by Nitrothis compound | [4][5] |

| Pancreatic Cancer Cell Lines (PANC-1, AsPC-1, BxPC-3) | MTS Assay | Inhibition of Proliferation | 1 mM and 2 mM | Substantial decrease in proliferation | [12] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments frequently cited in the in vitro analysis of this compound's effects.

Cell Viability Assay (MTT/CCK-8)

This protocol is used to assess the effect of this compound on cell proliferation.

Materials:

-

96-well cell culture plates

-

Appropriate cell culture medium and supplements

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) reagent

-

DMSO (for MTT assay)

-

Microplate reader

Procedure:

-

Seed cells at a predetermined density (e.g., 5,000-10,000 cells/well) in a 96-well plate and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Remove the old medium and add 100 µL of the this compound-containing medium to the respective wells. Include vehicle control wells.

-

Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

-

For MTT assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Then, remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

-

For CCK-8 assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.

-

Calculate cell viability as a percentage of the control.

Western Blotting for Protein Expression Analysis

This protocol is used to detect changes in the expression levels of specific proteins following this compound treatment.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Electrophoresis and transfer apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p53, anti-Bcl-2, anti-Bax, anti-caspase-3, anti-p65)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with this compound for the desired time and concentration.

-

Lyse the cells and collect the protein lysate.

-

Determine the protein concentration of each sample.

-

Denature equal amounts of protein by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Wash the membrane again and add the chemiluminescent substrate.

-

Visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

NF-κB (p65) Translocation Assay (Immunofluorescence)

This protocol is used to visualize the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus.

Materials:

-

Cells grown on coverslips in a multi-well plate

-

This compound

-

Stimulant (e.g., LPS or TNF-α)

-

Fixative (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Primary antibody against p65

-

Fluorescently labeled secondary antibody

-

Nuclear counterstain (e.g., DAPI)

-

Fluorescence microscope

Procedure:

-

Seed cells on coverslips and allow them to attach.

-

Pre-treat the cells with this compound for a specified time.

-

Stimulate the cells with an NF-κB activator (e.g., LPS).

-

Fix the cells with paraformaldehyde.

-

Permeabilize the cells with Triton X-100.

-

Block non-specific binding sites with BSA.

-

Incubate with the primary anti-p65 antibody.

-

Wash and incubate with the fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

-

Analyze the images to determine the subcellular localization of p65.

Conclusion

The in vitro evidence compellingly demonstrates that this compound's cellular effects are not solely dependent on its COX inhibitory activity. Its ability to modulate fundamental cellular processes such as inflammation through the NF-κB pathway and cell survival via the apoptosis cascade highlights its potential for broader therapeutic applications, particularly in oncology. The detailed protocols and quantitative data presented in this guide offer a foundational resource for further investigation into the nuanced molecular mechanisms of this compound and the development of novel therapeutic strategies. The exploration of its COX-independent actions, especially those of its R-enantiomer, opens promising avenues for designing safer and more targeted anti-inflammatory and anti-cancer agents.

References

- 1. R-Flurbiprofen Traps Prostaglandins within Cells by Inhibition of Multidrug Resistance-Associated Protein-4 [mdpi.com]

- 2. scilit.com [scilit.com]

- 3. Inhibition of NF‐ κ B and AP‐1 activation by R‐ and S‐this compound 1 2 | Semantic Scholar [semanticscholar.org]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Induction of apoptosis by R-flurbiprofen in human colon carcinoma cells: involvement of p53 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. discovery.researcher.life [discovery.researcher.life]

- 8. This compound suppresses the inflammation, proliferation, invasion and migration of colorectal cancer cells via COX2 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. COX-Independent Mechanisms of Cancer Chemoprevention by Anti-Inflammatory Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound inhibits cell proliferation in thyroid cancer through interrupting HIP1R-induced endocytosis of PTEN - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

A Technical Guide to Flurbiprofen's Effect on Inflammatory Signaling Cascades

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flurbiprofen, a potent nonsteroidal anti-inflammatory drug (NSAID) of the propionic acid class, is a cornerstone in the management of pain and inflammation. Its primary mechanism of action is the non-selective inhibition of cyclooxygenase (COX) enzymes, thereby blocking the synthesis of prostaglandins. However, emerging research reveals a more complex pharmacological profile, with significant effects on other inflammatory signaling cascades independent of COX inhibition. This technical guide provides an in-depth analysis of this compound's multifaceted interaction with key inflammatory pathways, including the canonical COX-prostaglandin axis and the NF-κB signaling pathway. Quantitative data on enzyme inhibition are presented, detailed experimental methodologies are outlined, and crucial signaling pathways are visualized to offer a comprehensive resource for researchers in pharmacology and drug development.

Core Mechanism: Inhibition of Prostaglandin Synthesis

This compound exerts its principal anti-inflammatory, analgesic, and antipyretic effects by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][2] These enzymes catalyze the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor for various prostaglandins and thromboxanes that mediate inflammation, pain, and fever.[1][2][3] this compound is a non-selective inhibitor, meaning it targets both the constitutively expressed COX-1, which is involved in homeostatic functions like gastric protection and platelet aggregation, and the inducible COX-2, which is upregulated at sites of inflammation.[1][2][4]

Kinetic studies have shown that this compound acts as a competitive inhibitor of the COX enzyme.[5] The S-enantiomer is the more pharmacologically active form, being significantly more potent in inhibiting both COX isoforms than the R-enantiomer.[6][7]

Quantitative Inhibition Data

The inhibitory potency of this compound against COX-1 and COX-2 is commonly expressed as the half-maximal inhibitory concentration (IC50). These values can vary depending on the assay system used (e.g., purified enzymes, whole blood assays).[8]

| Compound/Enantiomer | Target Enzyme | IC50 (µM) | Assay System |

| Racemic this compound | Human COX-1 | 0.1 | Purified Enzyme |

| Racemic this compound | Human COX-2 | 0.4 | Purified Enzyme |

| (S)-Flurbiprofen | COX-1 | 0.48 | Not Specified |

| (S)-Flurbiprofen | COX-2 | 0.47 | Not Specified |

| Racemic this compound | Ki for PGE2 Synthesis | 0.128 | Bovine Seminal Vesicles |

Data sourced from Tocris Bioscience, MedchemExpress, and a study on prostaglandin synthesis.[5][6][9]

Signaling Pathway Diagram: Arachidonic Acid Cascade

The following diagram illustrates the central role of COX enzymes in the arachidonic acid cascade and the point of inhibition by this compound.

Caption: this compound inhibits COX-1/2, blocking prostaglandin synthesis.

COX-Independent Mechanisms: NF-κB and Other Pathways